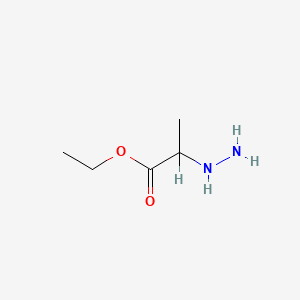

![molecular formula C11H21NO4 B3428107 2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 64727-35-1](/img/structure/B3428107.png)

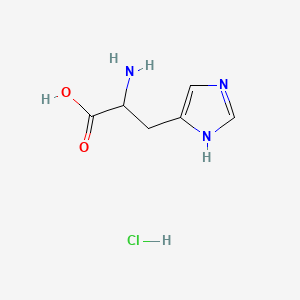

2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

概要

説明

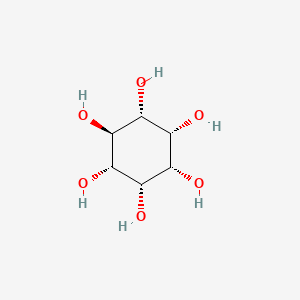

“2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid” is a chemical compound that is part of the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3, (H,14,17) (H,15,16)/t9-,10- .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis. Common amine protection methods include simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .Physical and Chemical Properties Analysis

The physical form of this compound is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Synthetic Phenolic Antioxidants

2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid, while not directly mentioned, is structurally related to synthetic phenolic antioxidants (SPAs), which are widely used across various industrial and commercial products to retard oxidative reactions and lengthen product shelf life. Studies have focused on the environmental occurrence, human exposure, and toxicity of SPAs, revealing their presence in indoor dust, outdoor air particulates, sea sediment, river water, and human tissues. The need for future research directions includes the investigation of novel high molecular weight SPAs and the development of SPAs with low toxicity and migration ability to reduce potential environmental pollution (Liu & Mabury, 2020).

Terpenoids and Cancer Research

Terpenoids, the largest class of natural products primarily derived from plants, have been extensively studied for their anti-tumor effects, which include anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic activities. Research has also delved into 'terpenoid induced autophagy' in cancer cells, highlighting the complex signaling pathways through which these secondary metabolites induce autophagy, potentially offering insights into novel therapies and more effective regimens in cancer management and treatment (El-Baba et al., 2021).

Metathesis Reactions in Synthesis

The application of metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), has been critical for accessing either alicyclic β-amino acids or densely functionalized derivatives of these compounds. This synthetic strategy has shown significant impact in drug research, offering versatile, robust, selective, and stereocontrolled methodologies for the preparation and functionalization of cyclic β-amino acids, contributing to the advancement of synthetic and medicinal chemistry (Kiss et al., 2018).

Phenolic Compounds in Food Processing

Methylglyoxal, a reactive carbonyl compound found in thermally processed foods, reacts with amino acids to yield various aroma compounds and can act as a precursor for other toxins. The role of amino acids and phenolic compounds in mitigating methylglyoxal in foods has been discussed, pointing towards the efficient scavenging potential of these compounds, which forms the basis for understanding the formation, transformation, and potential health implications of dietary methylglyoxal and its mitigation strategies in food processing (Zheng et al., 2020).

作用機序

Target of Action

Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact with the receptor-type tyrosine-protein phosphatase beta .

Mode of Action

The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It can be added to amines under aqueous conditions, protecting these functional groups from unwanted reactions during the synthesis process .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting that they may play a role in multiple biochemical pathways .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of the boc group, which can enhance the solubility of the compound .

Result of Action

The presence of the boc group suggests that it may play a role in protecting amines during the synthesis of bioactive compounds, potentially influencing the structure and function of these molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group can be accomplished with strong acids , suggesting that the compound’s action may be influenced by the pH of the environment. Additionally, the compound’s stability could be affected by temperature, as the Boc group can be added under aqueous conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXGYYOJGPFFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-15-6, 64727-35-1 | |

| Record name | tert-Butoxycarbonylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)

![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)

![(1R-endo)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3428094.png)